molecular formula C5H8N4 B039368 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine CAS No. 123291-54-3

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine

Cat. No.: B039368
CAS No.: 123291-54-3
M. Wt: 124.14 g/mol
InChI Key: RMXGROKBRJVWRN-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine is a heterocyclic compound with significant biological potential. It is known for its role as a modulator of sigma-receptors, an inhibitor of beta-secretase-1, and cytochrome Cyp8b1. Additionally, it possesses antiviral activity and is used in the treatment of herpes and viral hepatitis B. This compound also exhibits antitumor activity .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine interacts with various enzymes and proteins. It acts as a modulator of σ-receptors, which are a type of protein that plays a role in signal transmission in the nervous system . It also inhibits the enzyme β-secretase-1 (BACE-1), which is involved in the production of beta-amyloid peptide, a substance that accumulates in the brains of people with Alzheimer’s disease . Furthermore, it inhibits cytochrome Cyp8b1, an enzyme involved in the metabolism of cholesterol .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by modulating signal transmission in the nervous system through its interaction with σ-receptors . It also impacts gene expression by inhibiting the enzyme BACE-1, thereby reducing the production of beta-amyloid peptide . Additionally, it affects cellular metabolism by inhibiting the enzyme cytochrome Cyp8b1, which plays a role in cholesterol metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to σ-receptors, thereby modulating their activity . It inhibits the enzymes BACE-1 and cytochrome Cyp8b1, leading to a decrease in the production of beta-amyloid peptide and a change in cholesterol metabolism, respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with the enzyme cytochrome Cyp8b1, which is involved in the metabolism of cholesterol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine typically involves the sequential formation of 1,2,3-triazole and pyrazine rings. One common method is the reaction of azides with acetylenedicarboxylic acid ester, yielding 1,2,3-triazoles. After removing the Boc protection from the amine group, lactam cyclization forms triazolopyrazines . Another method involves Ru-catalyzed 1,3-dipolar cycloaddition of azide to alkyne, followed by intramolecular alkylation .

Industrial Production Methods: Industrial production methods for this compound often utilize intramolecular azide-alkyne cycloaddition. For example, heating protected amine in PhMe under reflux can afford triazolopyrazine. Cu-catalyzed intramolecular cyclization is also a known method, where cyclization of amine in the presence of CuSO4 and Na ascorbate catalyst system is described .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include acetylenedicarboxylic acid ester, azides, and catalysts such as Ru and Cu. Reaction conditions often involve heating under reflux or using catalyst systems like CuSO4 and Na ascorbate .

Major Products Formed: The major products formed from these reactions include triazolopyrazines and their derivatives. For instance, the reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which further cyclize to form triazolopyrazines .

Scientific Research Applications

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various heterocyclic compounds. In biology and medicine, it serves as a modulator of sigma-receptors, an inhibitor of beta-secretase-1, and cytochrome Cyp8b1. It also exhibits antiviral activity, making it useful in the treatment of herpes and viral hepatitis B. Additionally, it has antitumor properties and is being researched for its potential in cancer treatment .

Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-9-5(3-6-1)4-7-8-9/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGROKBRJVWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=N2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123291-54-3
Record name 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic approaches to access 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines?

A1: Recent research highlights two primary synthetic routes for 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines:

  • Palladium-copper catalyzed synthesis: This method utilizes readily available starting materials and enables rapid access to 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines and their ring-fused analogs. []
  • Intramolecular 'click' chemistry: This approach utilizes α-amino acid derivatives and proceeds under mild conditions, often without requiring additional purification steps. []

Q2: Are there advantages to using one synthetic method over the other?

A2: The choice of method depends on the desired substitution pattern and reaction scale. The palladium-copper catalyzed route is advantageous for synthesizing 3-aryl substituted derivatives and offers potential for large-scale synthesis. [] The 'click' chemistry approach is particularly suitable for preparing chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines derived from α-amino acids and benefits from mild reaction conditions and simplified purification. []

Q3: Have any specific biological activities been reported for 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines?

A3: While the provided research focuses on synthetic methodologies, one study suggests the potential of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine as a new scaffold for developing heat shock protein 90 (HSP90) inhibitors. [] Further investigation is necessary to explore this potential and elucidate the structure-activity relationships governing HSP90 inhibition.

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